

Application Notes and Protocols: Electrochemical Applications of PalladiumRhodium Materials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Palladium-Rhodium (Pd-Rh) bimetallic materials are emerging as highly effective and versatile electrocatalysts with significant potential across various applications, including energy conversion, chemical synthesis, and sensing. Their unique electronic and structural properties, arising from the synergistic effects between palladium and rhodium, lead to enhanced catalytic activity, stability, and selectivity compared to their monometallic counterparts. These materials are of particular interest in the development of fuel cells, hydrogen production, and electroanalytical sensors.

This document provides detailed application notes on the electrochemical uses of Pd-Rh materials, complete with experimental protocols for their synthesis and characterization, and quantitative data to support their performance.

Key Electrochemical Applications

Palladium-rhodium materials have demonstrated exceptional performance in several key electrochemical reactions:

 Alcohol Oxidation Reactions: Pd-Rh catalysts are highly active for the electro-oxidation of small organic molecules like ethanol and methanol, which are key reactions in direct alcohol

Methodological & Application





fuel cells (DAFCs). The presence of rhodium can promote the cleavage of C-C bonds and facilitate the removal of poisonous intermediates from the palladium surface.[1][2]

- Formic Acid Oxidation: Bimetallic Pd-Rh catalysts exhibit superior activity and stability for the
 electrochemical oxidation of formic acid, a promising fuel for direct formic acid fuel cells
 (DFAFCs).[3][4] Pd-rich compositions have been shown to be particularly effective.[4]
- Hydrogen Evolution Reaction (HER): In the quest for clean energy, Pd-Rh materials have been investigated as efficient catalysts for the hydrogen evolution reaction, a critical process in water splitting for hydrogen production.[5][6]
- Oxygen Reduction Reaction (ORR): While platinum-based catalysts dominate this area, Pd-Rh alloys are being explored as potential cost-effective alternatives for the oxygen reduction reaction in fuel cells.[7][8][9]
- Hydrogen Electrosorption: Alloying palladium with rhodium has been found to accelerate the kinetics of hydrogen absorption and desorption, which is relevant for hydrogen storage and sensing applications.[10]

Quantitative Performance Data

The following tables summarize key quantitative data for various Pd-Rh electrocatalysts, providing a comparative overview of their performance in different applications.



Catalyst Composition	Application	Key Performance Metric	Value	Reference
Pd90:Rh10	Formic Acid Dehydrogenation	Activity	1792 h ⁻¹	[4]
Pd69:Rh31	Formic Acid Dehydrogenation	Stability (Recycling)	921 h ⁻¹	[4]
Pd-Rh Nanoparticles	Formic Acid Dehydrogenation	Average Particle Size	3–4 nm	[4]
Pd-Rh Alloy	Corrosion Resistance	Order of Decreasing Resistance	Pd > Pd-Pt > Pd- Rh > Pd-Ru	[11]
Pd@PtRh Nanorings	Ethanol Oxidation Reaction	Activity & Stability	Enhanced compared to Pd@PtRh nanoplates and commercial Pt/C	[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of various Pd-Rh electrocatalysts and the preparation of working electrodes for electrochemical testing.

Protocol 1: Synthesis of Pd@PtRh Nanoplates

This protocol is adapted from a method for synthesizing Pd@PtRh nanoplates which can be used as a precursor for nanorings.[1]

Materials:

- Palladium(II) acetylacetonate (Pd(acac)₂)
- Platinum(II) acetylacetonate (Pt(acac)₂)
- Rhodium(III) acetylacetonate (Rh(acac)₃)



- Poly(vinylpyrrolidone) (PVP)
- Cetyltrimethylammonium bromide (CTAB)
- Oleic acid (OA)
- Tungsten hexacarbonyl (W(CO)₆)
- Dimethylformamide (DMF)
- Benzyl alcohol (BA)
- Acetone

Procedure for Synthesis of 18 nm Pd Nanoplates (Seeds):

- In a 25 ml single-necked flask, dissolve 18 mg of Pd(acac)₂, 30 mg of PVP, 60 mg of CTAB, and 30 mg of OA in 10 mL of DMF.
- Stir the solution for 1 hour at room temperature.
- Under an argon atmosphere, add 100 mg of W(CO)₆ to the solution.
- Seal the flask and heat it at 60°C with magnetic stirring for 3 hours.
- Allow the flask to cool to room temperature. The resulting solution contains ~18 nm Pd nanoplates.

Procedure for Synthesis of Pd@PtRh Nanoplates:

- Dissolve 300 mg of PVP, 0.015 mmol of Pt(acac)₂, and 0.005 mmol of Rh(acac)₃ in 10 mL of BA.
- Take 4 mL of the previously synthesized Pd nanoplate solution and separate the nanoplates by centrifugation with acetone.
- Re-disperse the Pd nanoplates in the PVP/Pt/Rh solution in BA.
- Stir the resulting mixture for 1 hour.



- Transfer the mixture into a 15 mL Teflon-lined stainless steel autoclave.
- Heat the autoclave at 200°C for 12 hours.
- Allow the autoclave to cool to room temperature. The product is Pd@PtRh nanoplates.

Protocol 2: Electrochemical Synthesis of Rh-Pd Bimetallic Nanoparticles

This protocol describes the sequential electrodeposition of Pd and Rh onto a glassy carbon (GC) substrate.[5]

Materials:

- Glassy carbon (GC) electrode
- Palladium(II) chloride (PdCl₂)
- Hydrochloric acid (HCl)
- Sodium sulfate (Na₂SO₄)
- Sodium hexachlororhodate(III) (Na₃RhCl₆)
- Sodium chloride (NaCl)
- Sulfuric acid (H₂SO₄) for electrochemical characterization

Procedure:

- Preparation of Plating Solutions:
 - Pd deposition solution: 1 mM PdCl₂ + 24 mM HCl + 0.1 M Na₂SO₄ (pH ≈ 2.6)
 - Rh deposition solution: 5 mM Na₃RhCl₆ + 0.5 M NaCl (pH ≈ 3.37)
- Electrodeposition of Pd Nanoparticles:
 - Immerse the GC electrode in the Pd deposition solution.



- Apply a single potentiostatic pulse to deposit Pd nanocrystals. The potential and duration
 of the pulse should be optimized based on the desired particle size and density.
- Electrodeposition of Rh Shell:
 - Transfer the Pd-modified GC electrode (Pd(NPs)/GC) to the Rh deposition solution.
 - Apply a single potential step from 0 V to -0.16 V for 150 seconds to deposit a Rh shell over the Pd core.
- Characterization:
 - \circ The resulting Rh-Pd/GC electrode can be characterized electrochemically in a 0.5 M H_2SO_4 solution.

Protocol 3: Preparation of a Working Electrode for Electrochemical Measurements

This protocol details the preparation of a catalyst-modified glassy carbon electrode (GCE) for evaluating the electrocatalytic activity.[1]

Materials:

- Synthesized Pd-Rh catalyst
- Glassy carbon electrode (GCE)
- Deionized (DI) water
- Isopropanol
- Nafion solution (e.g., 5 wt%)
- Micropipette
- IR lamp (optional)

Procedure:



Catalyst Ink Preparation:

- Disperse a known amount of the Pd-Rh catalyst (e.g., 5 mg) in a mixture of DI water, isopropanol, and Nafion solution. A typical volume ratio is 8:2:0.05 (water:isopropanol:Nafion solution).
- Sonnicate the mixture to ensure a homogeneous dispersion.

Electrode Modification:

- Polish the GCE surface to a mirror finish using alumina slurry and rinse thoroughly with DI water.
- \circ Using a micropipette, drop a specific volume of the catalyst ink (e.g., 10 μ L containing 10 μ g of catalyst) onto the GCE surface.
- o Dry the ink on the electrode, for instance, under an IR lamp.

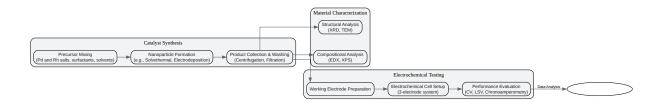
Nafion Coating:

- Once the catalyst layer is dry, deposit a small volume (e.g., 3 μL) of a dilute Nafion solution (e.g., 0.05%) on top of the catalyst layer to ensure its adhesion to the electrode surface.
- Allow the Nafion coating to dry completely before use.

Visualizations

The following diagrams illustrate the general workflow for synthesizing and testing Pd-Rh electrocatalysts and the relationship between different electrochemical applications.





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Caption: Workflow for Pd-Rh electrocatalyst synthesis, characterization, and testing.



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Caption: Electrochemical applications of Palladium-Rhodium materials.

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- To cite this document: BenchChem. [Application Notes and Protocols: Electrochemical Applications of Palladium-Rhodium Materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14273843#electrochemical-applications-of-palladium-rhodium-materials]

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